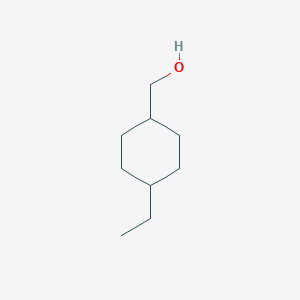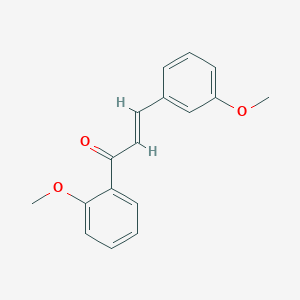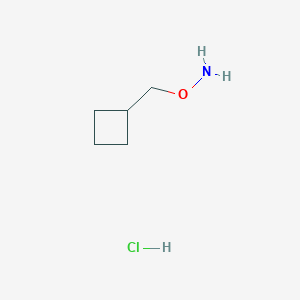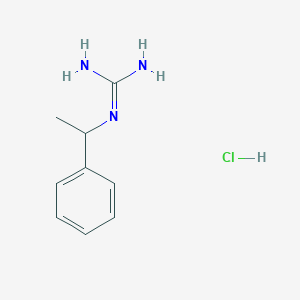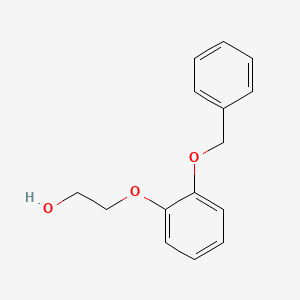
2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid, also known as Nootkatone, is a natural organic compound found in grapefruit, certain species of cedar trees, and other plants. It is a bicyclic sesquiterpene that has gained attention in recent years due to its potential applications in various fields, including scientific research, agriculture, and the perfume industry.
Applications De Recherche Scientifique
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids are known for their microbial inhibitory properties, which pose challenges in bioproduction processes using microbes like Escherichia coli and Saccharomyces cerevisiae. These acids, including hexanoic, octanoic, decanoic, and lauric acids, can damage cell membranes and decrease microbial internal pH, affecting fermentation yields. Strategies to increase microbial robustness against these inhibitors have been explored, including metabolic engineering to alter cell membrane properties and intracellular pH regulation (Jarboe, Royce, & Liu, 2013).
Pharmaceutical Applications
Carboxylic acid derivatives have been studied for their potential as anti-cancer and anti-inflammatory agents. For example, 4′-geranyloxyferulic acid (GOFA) has shown promise as a dietary feeding colon cancer chemopreventive agent and exhibits protective effects against colon cancer growth and development when tested in animal models (Epifano, Fiorito, Taddeo, & Genovese, 2015). Levulinic acid (LEV), another derivative, offers a cost-effective and cleaner approach to drug synthesis, demonstrating its versatility in cancer treatment and medical material development (Zhang et al., 2021).
Material Science and Environmental Applications
In the realm of separation and purification technology, the extraction of carboxylic acids from aqueous streams using advanced solvents like ionic liquids has been reviewed. These techniques are crucial for the recovery of bio-based plastics precursors, highlighting the importance of solvent selection and regeneration strategies in industrial processes (Sprakel & Schuur, 2019).
Mécanisme D'action
Target of Action
A structurally similar compound, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside, has been shown to enhance levels of protein o-glcnac, which plays a crucial role in cellular bioenergetics and stress response in neuronal cells under ischemic-like conditions .
Mode of Action
For instance, 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside has been found to induce O-GlcNAc modification of mitochondrial proteins, contributing to mitochondrial network homeostasis and neuroprotection under ischemic-like conditions .
Biochemical Pathways
Based on the action of similar compounds, it may influence the o-glcnac pathway, which is a nutrient-driven post-translational modification linking metabolism to cellular function .
Pharmacokinetics
A structurally similar compound, n-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy] acetamide, has been found to undergo rapid metabolism and wide tissue distribution with a significant absorption ratio .
Result of Action
Based on the action of similar compounds, it may contribute to the improvement of mitochondrial homeostasis and bioenergy, and inhibition of the mitochondrial apoptosis pathway .
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-14-11(15)7-10(13(16)17)12(14)8-3-5-9(18-2)6-4-8/h3-6,10,12H,7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSWMCHYUYYFKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B3153338.png)
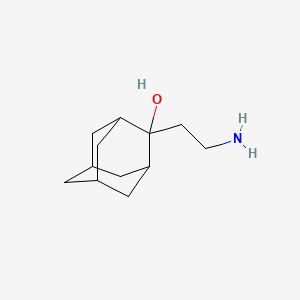
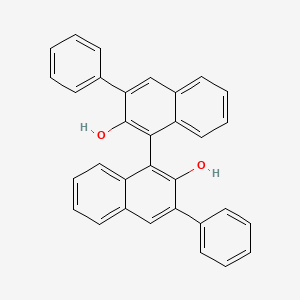



![ethyl N-[3-(4-chloroanilino)-2-cyanoacryloyl]carbamate](/img/structure/B3153416.png)
